molecular formula C15H16O5 B4018323 methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No. B4018323
M. Wt: 276.28 g/mol
InChI Key: QERCHOIDWCVOLX-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a chemical compound of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. This compound falls into the category of chromen derivatives, known for their diverse biological activities and applications in organic synthesis.

Synthesis Analysis

The synthesis of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, closely related to our compound of interest, has been developed using a multicomponent reaction approach. This method involves reacting 3-hydroxy-4H-chromen-4-one with carbonyl compounds and Meldrum’s acid, highlighting the advantages of readily accessible starting materials, mild reaction conditions, atom economy, and easy workup procedures that avoid chromatographic purifications. The structures of the obtained compounds were confirmed by 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry (Komogortsev, Melekhina, & Lichitsky, 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been explored through spectroscopic and diffractometric techniques. For instance, the crystal structure of a closely related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, was determined, revealing insights into the dimer formation and intramolecular hydrogen bonding typical for this class of compounds (Manolov, Ströbele, & Meyer, 2008).

Chemical Reactions and Properties

The chemical reactivity of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide has been studied, showcasing the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones under specific conditions. This reaction exemplifies the versatile reactivity and potential for generating structurally diverse derivatives from our compound of interest (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Physical Properties Analysis

Research on similar compounds has provided insights into the physical properties, such as crystallinity, optical characteristics, and thermal behavior, which are crucial for understanding the material aspects of methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate derivatives. For example, the synthesis and characterization of (3-cyano-9-methyl-5-oxo-1,5-dihydro-2H-chromeno[4,3-b]pyridin-2-ylidene)propanedinitrile revealed its well-crystalline nature and potential in optoelectronic applications due to its strong visible emission and characteristic absorption peaks (Ibrahim, Farag, & El-Gohary, 2015).

properties

IUPAC Name

methyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-8-9(2)14(16)20-13-7-11(5-6-12(8)13)19-10(3)15(17)18-4/h5-7,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERCHOIDWCVOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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